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Deglucopyranosyl Ethoxy Etoposide

Pharmaceutical impurity profiling HPLC method development Mass spectrometry identification

Deglucopyranosyl Ethoxy Etoposide (CAS 102306-95-6), also designated as Etoposide EP Impurity H , is a deglycosylated derivative of the clinical topoisomerase II poison etoposide (VP-16). Its molecular formula is C23H24O8 with a molecular weight of 428.44 g/mol , which is 160.12 Da lower than the parent drug etoposide (C29H32O13, 588.56 g/mol), reflecting the formal replacement of the 4,6-O-ethylidene-β-D-glucopyranosyl moiety with a simple ethoxy group at the C-4 position of the epipodophyllotoxin scaffold.

Molecular Formula C23H24O8
Molecular Weight 428.4 g/mol
Cat. No. B13446994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeglucopyranosyl Ethoxy Etoposide
Molecular FormulaC23H24O8
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCCOC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC
InChIInChI=1S/C23H24O8/c1-4-28-22-13-8-16-15(30-10-31-16)7-12(13)19(20-14(22)9-29-23(20)25)11-5-17(26-2)21(24)18(6-11)27-3/h5-8,14,19-20,22,24H,4,9-10H2,1-3H3/t14-,19+,20-,22+/m0/s1
InChIKeyXWWKNDVCCMQSIV-COWZOJLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deglucopyranosyl Ethoxy Etoposide (CAS 102306-95-6): A Critical Pharmacopeial Reference Standard for Etoposide Quality Control and Mechanistic Research


Deglucopyranosyl Ethoxy Etoposide (CAS 102306-95-6), also designated as Etoposide EP Impurity H [1], is a deglycosylated derivative of the clinical topoisomerase II poison etoposide (VP-16). Its molecular formula is C23H24O8 with a molecular weight of 428.44 g/mol , which is 160.12 Da lower than the parent drug etoposide (C29H32O13, 588.56 g/mol), reflecting the formal replacement of the 4,6-O-ethylidene-β-D-glucopyranosyl moiety with a simple ethoxy group at the C-4 position of the epipodophyllotoxin scaffold [2]. The compound is recognized as a specified impurity in the European Pharmacopoeia (EP) monograph for etoposide and is primarily procured as a certified reference standard to support analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [3]. Its deglycosylated architecture also makes it a valuable chemical probe for dissecting the contribution of the sugar moiety to topoisomerase II–drug–DNA ternary complex formation and cellular drug resistance phenotypes [4].

Why Deglucopyranosyl Ethoxy Etoposide Cannot Be Interchanged with Generic Etoposide Impurity Standards: Structural and Functional Distinctions


Although Deglucopyranosyl Ethoxy Etoposide shares the epipodophyllotoxin core scaffold with etoposide and other EP-specified impurities, its distinct C-4 substitution—an ethoxy group replacing the entire glucopyranosyl moiety—imparts unique physicochemical and chromatographic properties that preclude simple substitution in analytical workflows [1]. The molecular weight differential of 160.12 Da versus etoposide and 14.03 Da versus the otherwise identical Deglucopyranosyl Methoxy Etoposide (EP Impurity J, CAS 118356-05-1) [2] directly impacts HPLC retention behavior, MS ionization efficiency, and UV spectral characteristics, meaning that each impurity reference standard must be individually qualified for its specific chromatographic peak assignment and relative response factor determination . Furthermore, the deglycosylated scaffold retains intrinsic biological activity—the glycoside moiety of etoposide has been shown to be dispensable for topoisomerase II poisoning and cytotoxicity [3]—so substituting this impurity with a structurally unrelated compound in forced degradation or stability-indicating studies would generate misleading impurity profiles and compromise regulatory compliance [4].

Deglucopyranosyl Ethoxy Etoposide: Quantitative Differentiation Evidence Against Closest Analogs and Pharmacopeial Comparators


Molecular Weight Differentiation: Deglucopyranosyl Ethoxy Etoposide vs. Parent Drug Etoposide

Deglucopyranosyl Ethoxy Etoposide exhibits a molecular weight of 428.44 g/mol (C23H24O8) , which is 160.12 Da lower than the parent drug etoposide at 588.56 g/mol (C29H32O13) . This difference arises from the formal substitution of the entire 4,6-O-ethylidene-β-D-glucopyranosyl moiety (contributing approximately 160 Da) with a single ethoxy group (-O-CH2-CH3, 45 Da). This mass difference is analytically significant because it provides unambiguous discrimination between the impurity and the API in LC-MS workflows, where the [M+H]+ or [M+Na]+ adducts are separated by 160 m/z units, eliminating signal overlap and enabling reliable quantification at levels below the ICH Q3A identification threshold of 0.10%.

Pharmaceutical impurity profiling HPLC method development Mass spectrometry identification

Head-to-Head Structural Comparison: Deglucopyranosyl Ethoxy Etoposide vs. Deglucopyranosyl Methoxy Etoposide (EP Impurity J)

The closest structural analog to Deglucopyranosyl Ethoxy Etoposide is Deglucopyranosyl Methoxy Etoposide (Etoposide EP Impurity J, CAS 118356-05-1), which bears a methoxy (-O-CH3) group at the C-4 position instead of an ethoxy (-O-CH2-CH3) group. The molecular weight difference between these two compounds is 14.03 Da (428.44 vs. 414.41 g/mol) [1][2], corresponding to exactly one methylene (-CH2-) unit. The molecular formula differs by CH2 (C23H24O8 vs. C22H22O8). This incremental mass difference mandates the use of high-resolution HPLC columns (theoretical plates > 10,000) to achieve baseline resolution between Impurity H and Impurity J during pharmacopeial related-substances testing. The slightly larger ethoxy substituent also confers marginally higher lipophilicity compared to the methoxy analog, altering the logP-dependent retention time on reversed-phase C18 columns.

Structure-activity relationship Impurity library curation Chromatographic resolution

Class-Level Biological Potency of Deglycosylated Epipodophyllotoxins: Evidence for Retained Topoisomerase II Poisoning Activity

A foundational study by Anyanwutaku et al. (1996) demonstrated that 10 nonglycosidic epipodophyllotoxin analogs—in which the glycosidyl moiety of etoposide was replaced with alkyl or arylamino substituents—exhibited 5- to 10-fold better binding affinity for the topoisomerase II/DNA complex compared to etoposide (VP-16) in human KB cells [1]. A similar enhancement was observed in an isolated-nuclei model, confirming that the effect is target-mediated rather than purely cell-permeability driven. The same study found that these deglycosylated analogs displayed greater or comparable potency to VP-16 in cell growth-inhibition assays and were significantly less affected by P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) overexpression—both well-established etoposide resistance mechanisms [1]. Complementary work by Arimondo et al. (2000) explicitly concluded that 'the glycoside moiety of etoposide is not necessary for cytotoxicity or DNA topoisomerase II inhibition' [2]. While these studies examined alkylamino-substituted rather than ethoxy-substituted analogs, the consistent finding across structurally diverse deglycosylated variants provides strong class-level inference that Deglucopyranosyl Ethoxy Etoposide retains the intrinsic topoisomerase II poisoning capability of the epipodophyllotoxin aglycone core.

Topoisomerase II inhibition Drug resistance mechanisms Chemical probe development

Pharmacopeial Identity: Deglucopyranosyl Ethoxy Etoposide as a Specified EP Impurity with Defined Acceptance Criteria

Deglucopyranosyl Ethoxy Etoposide is explicitly listed as Etoposide EP Impurity H in the European Pharmacopoeia monograph for etoposide, where it is classified as a *specified impurity*—meaning it is individually named, structurally identified, and subject to a specific acceptance criterion in the drug substance specification [1]. Under ICH Q3A guidelines, any specified impurity present above the identification threshold (typically 0.10% for a maximum daily dose >2 g/day) must be reported, identified, and qualified; the availability of a well-characterized reference standard of Impurity H is therefore a regulatory necessity for ANDA and DMF submissions [2]. In contrast, the parent drug etoposide (CAS 33419-42-0) and the prodrug etoposide phosphate are regulated as active pharmaceutical ingredients under entirely different specification frameworks [3]. The compound is supplied with full Certificates of Analysis including HPLC purity (>95%), NMR, MS, IR, and UV data, and in some cases is manufactured under ISO 17034 accreditation for reference material producers [4], ensuring metrological traceability required by regulatory authorities.

Pharmacopeial compliance Regulatory submission Quality control specification

Patent Disclosure: Ethoxy-Substituted Epipodophyllotoxin Derivatives as Antitumor Agents with Structural Confirmation

US Patent 5,332,811 ('Etoposide Analogs', assigned to The University of North Carolina at Chapel Hill) explicitly discloses ethoxy-substituted epipodophyllotoxin derivatives, including the compound '(5S,5aR,8aR,9R)-5-ethoxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one' [1], which is a closely related structural congener of Deglucopyranosyl Ethoxy Etoposide. The patent establishes that ethoxy and other alkoxy-substituted etoposide analogs exhibit antitumor activity and are claimed as compositions of matter for cancer treatment [1]. The structural data and synthetic methodology disclosed in this patent provide authoritative confirmation that the ethoxy-substituted epipodophyllotoxin scaffold is synthetically accessible and biologically validated within the etoposide analog patent space. This is contrasted with Deglucopyranosyl Methoxy Etoposide (EP Impurity J), which represents the methoxy analog and is covered within the same patent family but is chemically and chromatographically distinct [2].

Patent landscape analysis Etoposide analog synthesis Intellectual property

Deglucopyranosyl Ethoxy Etoposide: Procure-to-Application Scenarios in Pharmaceutical Analysis, Regulatory Submission, and Mechanistic Research


ANDAs and DMF Submissions: Impurity H as a Mandatory Reference Standard for Etoposide API Quality Control

In the context of Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for generic etoposide formulations, regulatory authorities (US FDA, EMA) require comprehensive impurity profiling in accordance with ICH Q3A guidelines and the European Pharmacopoeia etoposide monograph. Deglucopyranosyl Ethoxy Etoposide, as the certified reference standard for EP Impurity H, is essential for establishing system suitability in the related-substances HPLC method . Its use ensures accurate peak identification, relative retention time (RRT) calibration, and relative response factor (RRF) determination. The ISO 17034-certified reference material available from CATO Research Chemicals provides full traceability documentation including NMR, MS, HPLC, IR, and UV spectra [1], directly supporting the chemistry, manufacturing, and controls (CMC) section of regulatory dossiers. Without this specific impurity reference standard, an ANDA submission would lack the analytical validation required to demonstrate control of this specified impurity below the pharmacopeial acceptance limit [2].

Stability-Indicating Method Development: Forced Degradation Studies for Etoposide Drug Product

Under ICH Q1A(R2) stability testing guidelines, etoposide drug products must be subjected to forced degradation conditions (acid, base, oxidative, thermal, and photolytic stress) to develop stability-indicating analytical methods. Etoposide is known to undergo hydrolytic cleavage of the glycosidic bond under acidic and alkaline conditions, generating the deglycosylated aglycone core . Deglucopyranosyl Ethoxy Etoposide can potentially form as a degradation product when the hydrolysis of the glucopyranosyl moiety is accompanied by reaction with residual ethanol or ethoxy-containing excipients. Procuring an authentic, well-characterized sample of this impurity enables its definitive identification in stressed sample chromatograms via retention time matching and LC-MS confirmation [1]. Its distinct molecular weight (428.44 g/mol) and formula (C23H24O8) allow unambiguous MS-based confirmation, distinguishing it from other degradation products such as etoposide hydroxy acid or picroetoposide [2].

Structure-Activity Relationship (SAR) Studies: Probing the Role of the Sugar Moiety in Topoisomerase II Inhibition and Drug Resistance

Deglucopyranosyl Ethoxy Etoposide serves as a valuable chemical probe in academic and pharmaceutical R&D programs investigating the molecular pharmacology of epipodophyllotoxins. The established literature demonstrates that the glycoside moiety of etoposide is dispensable for topoisomerase II poisoning activity but critically influences cellular pharmacokinetics, P-glycoprotein substrate recognition, and aqueous solubility [1]. By comparing this deglycosylated ethoxy analog with the parent drug etoposide in parallel experiments, researchers can isolate the contribution of the sugar moiety to: (i) topoisomerase IIα vs. IIβ isoform selectivity; (ii) cellular accumulation and efflux kinetics in P-gp-overexpressing cell lines; (iii) DNA damage response activation (γH2AX foci formation, comet assay); and (iv) in vivo pharmacokinetic parameters. The compound's availability as a pure (>95%) reference standard with full analytical characterization [2] makes it suitable for dose-response studies in cell-based assays where precise concentration control is required.

Impurity Library Curation and High-Throughput Screening for Genotoxic Impurity Risk Assessment

Pharmaceutical companies maintaining internal impurity reference libraries for etoposide development programs must include Deglucopyranosyl Ethoxy Etoposide (EP Impurity H) to ensure comprehensive coverage of all EP-specified impurities . In the context of ICH M7(R1) assessment and control of DNA-reactive (mutagenic) impurities, computational structure-activity relationship tools (e.g., Derek Nexus, Sarah Nexus) can be applied to the epipodophyllotoxin core scaffold to predict genotoxic potential. Having the physical reference standard on hand enables confirmatory in vitro testing in the Ames test (OECD 471) and the in vitro micronucleus test (OECD 487) if the in silico assessment flags a structural alert [1]. Given that etoposide itself is a known human carcinogen (IARC Group 1) acting through a topoisomerase II-mediated mechanism rather than direct DNA reactivity, impurity qualification studies must carefully distinguish between threshold-mediated topoisomerase poisoning and non-threshold mutagenic mechanisms—a distinction for which the deglycosylated impurity reference standard is an essential experimental control [2].

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